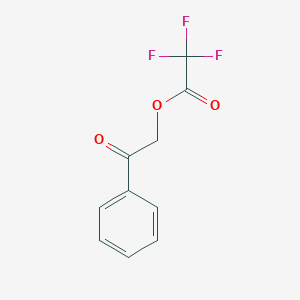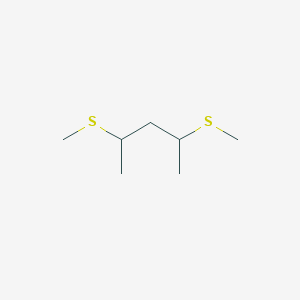
2,4-Bis(methylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4-Bis(methylsulfanyl)pentane was first reported in 1941 . It is industrially prepared by the acid-catalyzed condensation of methyl mercaptan with formaldehyde. The reaction can be represented as follows: [ 2 \text{CH}_3\text{SH} + \text{H}_2\text{C}=O \rightarrow \text{CH}_3\text{SCH}_2\text{SCH}_3 + \text{H}_2\text{O} ] This method involves the use of an acid catalyst to facilitate the condensation reaction .
Análisis De Reacciones Químicas
2,4-Bis(methylsulfanyl)pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2,4-Bis(methylsulfanyl)pentane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its role as an aromatic component in truffles and its potential effects on human olfaction. In the food industry, synthetic versions of this compound are used as aromatic additives in commercial truffle products, such as truffle oil, truffle butter, truffle salt, and truffle pastes . These products often contain elevated levels of this compound compared to natural truffle products .
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methylsulfanyl)pentane involves its interaction with olfactory receptors in the human nose. The strong odor of this compound is due to its ability to bind to specific receptors, triggering a sensory response. The molecular targets and pathways involved in this process are related to the olfactory system, which detects and processes odor molecules .
Comparación Con Compuestos Similares
2,4-Bis(methylsulfanyl)pentane is similar to other organosulfur compounds, such as dimethyl disulfide and dimethyl trisulfide. These compounds share similar structural features and chemical properties, including strong odors and reactivity with oxidizing and reducing agents. this compound is unique in its specific use as an aromatic additive in truffle products and its presence in certain truffle varieties .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, and the food industry. Its unique properties and strong odor make it an important compound for research and commercial use.
Propiedades
Número CAS |
118156-22-2 |
|---|---|
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2,4-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
Clave InChI |
OGDPXXJXKGCPRL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


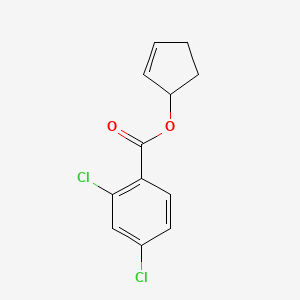
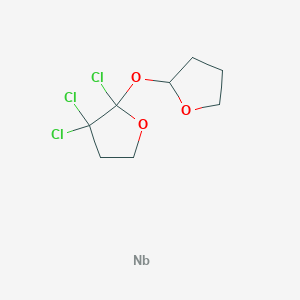
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
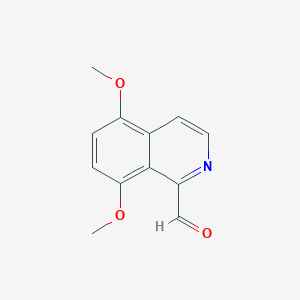
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
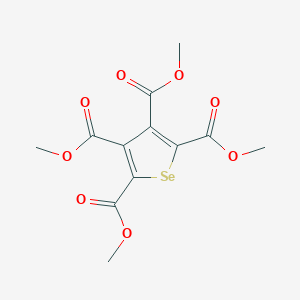
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
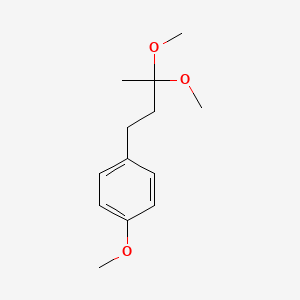
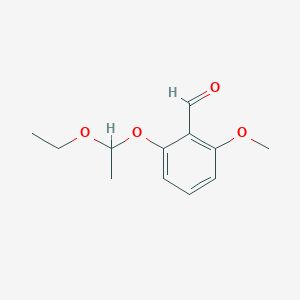
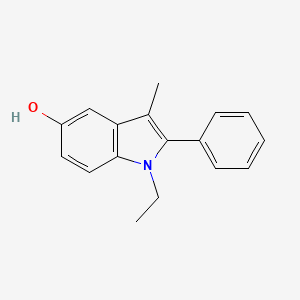
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
